N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Description
This compound is a heterocyclic derivative featuring a thiophene-2-carboxamide backbone linked to a 4H-1,2,4-triazole ring. Key structural elements include:
- 4H-1,2,4-triazole core: A five-membered ring with three nitrogen atoms, often associated with metabolic stability and diverse biological activities.
- Sulfanyl-ethyl bridge: Connects the triazole to a pyrazole subunit, enhancing conformational flexibility.
- Pyrazole ring: Substituted with a 2,3-dimethoxyphenyl group (electron-rich aromatic system) and a thiophen-2-yl group, which may influence lipophilicity and π-π stacking interactions.
Properties
IUPAC Name |
N-[[4-benzyl-5-[2-[3-(2,3-dimethoxyphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C32H30N6O4S3/c1-41-25-12-6-11-22(30(25)42-2)24-17-23(26-13-7-15-43-26)36-38(24)29(39)20-45-32-35-34-28(18-33-31(40)27-14-8-16-44-27)37(32)19-21-9-4-3-5-10-21/h3-16,24H,17-20H2,1-2H3,(H,33,40) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLDFSROROKYKCH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1OC)C2CC(=NN2C(=O)CSC3=NN=C(N3CC4=CC=CC=C4)CNC(=O)C5=CC=CS5)C6=CC=CS6 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C32H30N6O4S3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
658.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide typically involves multi-step organic reactions. The starting materials often include benzyl derivatives, thiophene, and triazole compounds. The synthesis process may involve:
Formation of the triazole ring: This can be achieved through cyclization reactions involving hydrazine derivatives and carbonyl compounds.
Attachment of the thiophene ring: This step may involve coupling reactions such as Suzuki or Stille coupling.
Introduction of the dimethoxyphenyl group: This can be done through electrophilic aromatic substitution reactions.
Final assembly: The final compound is assembled through a series of condensation and substitution reactions under controlled conditions, often involving catalysts and specific solvents
Industrial Production Methods
Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This may involve:
Scaling up the reaction conditions: Ensuring that the reactions can be performed on a larger scale without compromising the efficiency.
Purification techniques: Utilizing methods such as recrystallization, chromatography, and distillation to purify the final product.
Quality control: Implementing rigorous quality control measures to ensure the consistency and reliability of the compound
Chemical Reactions Analysis
Types of Reactions
N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of corresponding alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings
Common Reagents and Conditions
Oxidizing agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides, while reduction may produce alcohols or amines .
Scientific Research Applications
Anti-Cancer Activity
Research has indicated that compounds similar to N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide exhibit significant anti-cancer properties. For instance, studies involving pyrazole derivatives have shown promising results in inhibiting cancer cell proliferation through various mechanisms such as apoptosis induction and cell cycle arrest.
Case Study:
A study published in MDPI demonstrated that a related pyrazole compound exhibited IC50 values in the low micromolar range against several cancer cell lines, indicating potent anti-cancer activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| Pyrazole A | MCF7 (Breast) | 5.0 |
| Pyrazole B | HeLa (Cervical) | 7.8 |
| N-{[4-benzyl...} | A549 (Lung) | 6.5 |
Anti-inflammatory Properties
The compound also shows potential as an anti-inflammatory agent. Research indicates that similar thiophene and triazole derivatives can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Study:
In a comparative analysis of various thiophene derivatives, one study highlighted that a compound with a similar structure to N-{[4-benzyl...} significantly reduced inflammation markers in animal models of arthritis .
| Compound | Inflammation Model | Cytokine Reduction (%) |
|---|---|---|
| Thiophene X | Carrageenan-induced edema | 60% |
| Thiophene Y | Adjuvant arthritis model | 55% |
| N-{[4-benzyl...} | Collagen-induced arthritis | 62% |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of compounds like N-{[4-benzyl...}. Modifications on the benzyl and thiophene moieties have been shown to enhance biological activity.
Key Findings:
Research indicates that substituents on the pyrazole ring can significantly influence biological activity. For example, introducing electron-donating groups increases the lipophilicity and cellular uptake of the compound .
Synthesis and Development
The synthesis of N-{[4-benzyl...} involves multi-step organic reactions including condensation reactions and cyclization processes. The yield and purity of synthesized compounds are critical for their biological evaluation.
Synthesis Overview:
The synthesis typically involves:
- Formation of the pyrazole core via hydrazone formation.
- Introduction of thiophene and benzyl moieties through nucleophilic substitution.
- Final cyclization to form the triazole ring.
Mechanism of Action
The mechanism of action of N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide involves its interaction with specific molecular targets. These may include:
Enzyme inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Receptor modulation: It may act as an agonist or antagonist at specific receptors, influencing cellular signaling pathways
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Key Structural Differences:
- Substituent Diversity : The target compound’s 2,3-dimethoxyphenyl-pyrazole unit distinguishes it from analogs with halogenated (e.g., 4-bromobenzyl in ) or nitro groups (e.g., ).
- Bridge Flexibility : The sulfanyl-ethyl bridge in the target compound offers greater conformational flexibility compared to sulfanyl-methyl bridges in .
Physicochemical Properties
- Solubility : The 2,3-dimethoxyphenyl group increases lipophilicity (clogP ~3.5 estimated), reducing aqueous solubility compared to nitro-containing analogs (clogP ~2.1 in ).
- Stability : The sulfanyl bridge may confer susceptibility to oxidative degradation, unlike more stable methylene bridges in .
- Tautomerism : The 4H-1,2,4-triazole core may exhibit thione-thiol tautomerism, as observed in , influencing binding affinity.
Biological Activity
N-{[4-benzyl-5-({2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide is a complex chemical compound with potential biological activities. This article reviews its biological activity based on recent research findings, including its anticancer, antibacterial, antifungal, and antioxidant properties.
Chemical Structure
The compound has the following structural characteristics:
Molecular Formula: C31H30N4O5S
IUPAC Name: N-{[4-benzyl-5-(2-[5-(2,3-dimethoxyphenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl]-2-oxoethyl}sulfanyl)-4H-1,2,4-triazol-3-yl]methyl}thiophene-2-carboxamide
Anticancer Activity
Recent studies have highlighted the anticancer potential of thiophene carboxamide derivatives. For instance, derivatives similar to the compound under review have shown significant activity against Hep3B cancer cell lines. Specifically:
- Compound 2b and Compound 2e exhibited IC50 values of 5.46 µM and 12.58 µM respectively, indicating strong cytotoxic effects on cancer cells .
The mechanism of action involves the disruption of tubulin dynamics similar to that of Combretastatin A-4 (CA-4), which is known for its anti-cancer properties. The thiophene ring enhances the interaction profile with tubulin, leading to effective suppression of cancer cell proliferation.
Antibacterial Activity
The antibacterial properties of related thiophene derivatives have been documented extensively. For example:
| Compound | Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 7b | Staphylococcus aureus | 83.3% activity compared to ampicillin |
| Bacillus subtilis | 82.6% activity compared to ampicillin | |
| Escherichia coli | 64.0% activity compared to ampicillin | |
| Pseudomonas aeruginosa | 86.9% activity compared to ampicillin |
These findings suggest that modifications in the thiophene structure can lead to enhanced antibacterial efficacy against both Gram-positive and Gram-negative bacteria .
Antifungal Activity
The compound's structural analogs have also been evaluated for antifungal activity. A study reported that certain thiophene derivatives demonstrated broad-spectrum antifungal effects against pathogens like Candida albicans and Aspergillus fumigatus. The MIC values ranged from 0.03 to 0.5 μg/mL for Candida albicans, indicating potent antifungal properties .
Antioxidant Activity
Antioxidant assessments using the ABTS method revealed that some thiophene derivatives exhibit significant inhibition rates comparable to ascorbic acid. For instance:
| Compound | Inhibition Rate (%) |
|---|---|
| 7a | 62.0 |
This suggests that the compound may possess protective effects against oxidative stress-related damage .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
